molecular formula C9H7N3O4 B3183448 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid CAS No. 52203-73-3

4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid

Cat. No.: B3183448
CAS No.: 52203-73-3
M. Wt: 221.17
InChI Key: ZLBYKGYCWFRLGM-UHFFFAOYSA-N
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Description

The compound 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid is a bifunctional molecule that integrates a triazolidinedione heterocyclic system with a benzoic acid moiety. This unique combination of a reactive heterocyclic core and a versatile aromatic carboxylic acid has positioned it as a valuable building block in several areas of modern chemical science. The triazolidinedione ring, also known as a urazole (B1197782), provides specific reactive sites, while the benzoic acid group offers opportunities for further functionalization and imparts desirable physicochemical properties.

Triazolidinedione, or urazole, derivatives have a rich history in organic and medicinal chemistry. The core 1,2,4-triazolidine-3,5-dione structure has been a subject of investigation for many decades, with its derivatives demonstrating a wide array of biological activities. In the realm of medicinal chemistry, these compounds have been explored for their potential as therapeutic agents.

The urazole nucleus is a key structural feature in various pharmacologically active molecules. Research has shown that derivatives of this heterocyclic system can exhibit a range of biological effects. The versatility of the urazole scaffold allows for the introduction of various substituents, leading to a diverse library of compounds with distinct properties.

Table 1: Key Properties of the Triazolidinedione (Urazole) Core

PropertyDescription
Structure A five-membered heterocyclic ring containing three nitrogen atoms and two carbonyl groups.
Reactivity The N-H protons of the urazole ring are acidic, allowing for various substitution reactions. The double bond in the oxidized form (triazolinedione) is a potent dienophile in Diels-Alder reactions.
Applications Precursors to highly reactive triazolinediones used in "click chemistry" and polymer synthesis; scaffolds in medicinal chemistry.

The benzoic acid moiety is a fundamental building block in the design and synthesis of a vast number of organic compounds. Its presence in a molecule can significantly influence its physical, chemical, and biological properties. In the context of this compound, the benzoic acid group serves several crucial functions.

From a structural standpoint, the carboxylic acid group of benzoic acid is a versatile functional handle. It can readily undergo a variety of chemical transformations, including esterification, amidation, and conversion to an acid chloride. This allows for the covalent attachment of the entire molecule to other chemical entities, such as polymers, surfaces, or other bioactive molecules. Furthermore, the aromatic ring of the benzoic acid moiety provides a rigid scaffold and can participate in non-covalent interactions, such as π-π stacking, which are important in molecular recognition and self-assembly processes.

Table 2: Functional Roles of the Benzoic Acid Moiety

RoleDescription
Functional Handle The carboxylic acid group allows for a wide range of chemical modifications.
Molecular Recognition The aromatic ring and carboxylic acid can participate in hydrogen bonding and π-π stacking interactions.
Solubility and Polarity The presence of the carboxylic acid group influences the solubility and overall polarity of the molecule.
Biological Activity Benzoic acid and its derivatives are known to exhibit a range of biological activities.

Current academic research on this compound is primarily focused on its application in supramolecular chemistry and materials science. The compound has been identified as a molecule capable of mimicking the three-dimensional structure of the collagen triple helix. biosynth.com This property is of significant interest for the development of novel biomaterials and in tissue engineering applications.

The self-assembly properties of DTBA are a key area of investigation. It has been demonstrated that this molecule can adsorb onto surfaces with high surface energy, such as polystyrene and silicon. biosynth.com This adsorption process is accompanied by a conformational change from a linear chain to an extended, rod-like state. biosynth.com This change in conformation increases the surface area of the molecule and facilitates its binding to the surface through dipole interactions. biosynth.com The kinetics and thermodynamics of this adsorption process, including the activation energies for desorption, have been subjects of detailed study. biosynth.com

The investigation of advanced chemical systems incorporating this compound is guided by principles of supramolecular chemistry and surface science. The ability of DTBA to self-assemble and interact with surfaces makes it a valuable component for the bottom-up fabrication of functional materials.

A key conceptual framework is the use of non-covalent interactions to control the organization of molecules at the nanoscale. The benzoic acid moiety, with its capacity for hydrogen bonding and aromatic interactions, and the triazolidinedione ring, with its potential for dipole-dipole interactions, provide the necessary tools for directing the assembly of DTBA into well-defined architectures.

Researchers are exploring how the molecular design of DTBA can be tuned to control its self-assembly behavior and the properties of the resulting materials. This includes modifying the substitution pattern on the benzoic acid ring or altering the triazolidinedione core to influence intermolecular interactions. The ultimate goal is to create advanced chemical systems with tailored optical, electronic, or biological properties based on the controlled assembly of this versatile building block.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-7(14)5-1-3-6(4-2-5)12-8(15)10-11-9(12)16/h1-4H,(H,10,15)(H,11,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBYKGYCWFRLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712164
Record name 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52203-73-3
Record name 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Benzoic Acid

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is contingent upon the efficient preparation of its constituent precursors. This section details the synthesis of the key aromatic and heterocyclic intermediates and the strategies for incorporating the essential carboxylic acid functionality.

Synthesis of Key Aromatic and Heterocyclic Intermediates

The principal aromatic precursor for the synthesis of 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid is 4-aminobenzoic acid. This intermediate provides the foundational benzene (B151609) ring and the amine group necessary for the subsequent formation of the triazolidinedione ring.

A common and industrially scalable method for the synthesis of 4-aminobenzoic acid is the catalytic hydrogenation of 4-nitrobenzoic acid. patsnap.comgoogle.comgoogle.com This process typically involves the reduction of the nitro group to an amine group using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. patsnap.comgoogle.com The reaction is generally carried out in an aqueous solution where 4-nitrobenzoic acid is first converted to its sodium salt with sodium hydroxide (B78521) to enhance solubility. patsnap.comgoogle.comgoogle.com

An alternative laboratory-scale synthesis involves the reduction of 4-nitrobenzoic acid using ammonium (B1175870) thiosulfate (B1220275) in a mixed solvent system of ethanol (B145695) and water. patsnap.com

Another key intermediate in an alternative synthetic route is ethyl 4-isocyanatobenzoate. This compound can be synthesized from ethyl 4-aminobenzoate, which is in turn prepared by the esterification of 4-aminobenzoic acid.

Introduction of Carboxylic Acid Functionality

In the primary synthetic route to this compound, the carboxylic acid functionality is already present in the starting material, 4-aminobenzoic acid. However, for the synthesis of other aromatic carboxylic acids, several general methods can be employed. These include the oxidation of an alkyl group on the benzene ring, the hydrolysis of a nitrile, or the carboxylation of a Grignard reagent.

Formation of the 1,2,4-Triazolidinedione Ring System

The central feature of the target molecule is the 1,2,4-triazolidinedione ring, a urazole (B1197782) derivative. Its formation is a critical step in the synthesis.

Cyclization Reactions for Triazolidinedione Formation

A versatile method for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones involves a one-pot, three-step sequence starting from an aniline (B41778) derivative. In the context of synthesizing the target compound, 4-aminobenzoic acid serves as the aniline precursor.

The proposed reaction sequence is as follows:

Carbamate (B1207046) Formation: 4-Aminobenzoic acid is reacted with an acylating agent like ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate carbamate.

Semicarbazide (B1199961) Formation: The carbamate intermediate is then treated with ethyl carbazate (B1233558) to yield a semicarbazide derivative.

Cyclization: The semicarbazide undergoes an intramolecular cyclization to form the 1,2,4-triazolidinedione ring.

An alternative approach involves the reaction of ethyl 4-isocyanatobenzoate with hydrazine (B178648) to form a semicarbazide, which is then cyclized.

Coupling Reactions for Compound Assembly

While the primary synthetic route described is a linear sequence starting from 4-aminobenzoic acid, alternative strategies could potentially involve coupling reactions. For instance, a pre-formed 1,2,4-triazolidine-3,5-dione could be coupled with a derivative of benzoic acid. However, the more direct approach of building the heterocyclic ring onto the benzoic acid framework is generally more efficient.

Below are interactive data tables summarizing the synthesis of key precursors.

Table 1: Synthesis of 4-Aminobenzoic Acid from 4-Nitrobenzoic Acid via Catalytic Hydrogenation

Starting MaterialCatalystPressure (MPa)Temperature (°C)Yield (%)Purity (HPLC, %)Reference
4-Nitrobenzoic AcidPd/C2-460-7096.299.2 patsnap.com
4-Nitrobenzoic AcidPd/C2-460-7098.099.4 google.com
4-Nitrobenzoic Acid5% Pd/C1-260-70>95>99 google.com

Table 2: Synthesis of 4-Aminobenzoic Acid from 4-Nitrobenzoic Acid using Ammonium Thiosulfate

Catalytic Approaches in Compound Synthesis

While many synthetic routes to urazoles can proceed without specific catalysts, certain reagents can be considered to play a catalytic or pseudo-catalytic role in enhancing reaction rates and yields. For instance, in the triphosgene-based synthesis, a base such as cesium carbonate is often employed to facilitate the reaction. rhhz.net Although consumed in stoichiometric amounts in some steps, its role is crucial for the progression of the reaction.

The exploration of truly catalytic systems for urazole synthesis is an ongoing area of research. For related heterocyclic compounds, Lewis acids have been shown to catalyze cycloaddition reactions. nih.gov While not directly applied to the primary synthesis of this compound, this suggests the potential for developing catalytic cyclization methods.

Furthermore, the use of alternative energy sources, such as microwave irradiation, can accelerate reaction times and often leads to higher yields without the need for a traditional catalyst. nih.gov Microwave-assisted organic synthesis is considered a green chemistry technique as it can reduce energy consumption and reaction times. nih.gov

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Several of the methodologies for urazole synthesis can be adapted to be solvent-free. For example, the use of diphenyl carbonate for the synthesis of urazoles can often be performed in the absence of a solvent. rsc.org One-pot syntheses also contribute to minimizing solvent usage by reducing the number of work-up and purification steps. organic-chemistry.org When solvents are necessary, the trend is to move towards more environmentally benign options, such as water or ethanol, where feasible.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comprimescholars.com Reactions with high atom economy are a cornerstone of green chemistry as they generate less waste. primescholars.com Addition and cycloaddition reactions are inherently atom-economical.

The following table provides a conceptual analysis of the atom economy for a generalized urazole synthesis from an aniline, which is applicable to the synthesis of the target compound from 4-aminobenzoic acid.

Reaction TypeReactantsDesired ProductByproductsAtom Economy
Carbamate formation and cyclizationAniline derivative, Ethyl chloroformate, Ethyl carbazate4-substituted urazoleEthanol, HCl, etc.Moderate
Isocyanate formation and cyclizationAniline derivative, Triphosgene (B27547), Ethyl carbazate4-substituted urazoleCO2, HCl, Ethanol, etc.Moderate to Low
Diphenyl carbonate methodAniline derivative, Diphenyl carbonate, Ethyl carbazate4-substituted urazolePhenol, Ethanol, etc.Moderate

It is important to note that while the atom economy of the triphosgene route may be lower due to the formation of significant byproducts, its efficiency in terms of yield and reaction conditions might make it a viable option in certain contexts. rhhz.net The development of new synthetic routes with improved atom economy remains a key goal in the sustainable production of this compound and related compounds.

Investigation of Reaction Mechanisms Involving 4 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Benzoic Acid

Mechanistic Pathways of Derivatization Reactions

The derivatization of 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid can occur at two primary reactive sites: the carboxylic acid group and the triazolidinedione ring. The specific reaction conditions employed will dictate which of these sites is preferentially modified.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of this compound is expected to undergo typical reactions characteristic of aromatic carboxylic acids. These transformations primarily involve nucleophilic substitution at the carbonyl carbon.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid group can be converted to an ester. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Amide Formation: Similarly, reaction with an amine, often in the presence of a coupling agent, will lead to the formation of an amide. The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to the amide with the elimination of a leaving group.

It is important to note that the electron-withdrawing nature of the triazolidinedione ring may influence the reactivity of the carboxylic acid group.

Reactions Involving the Triazolidinedione Ring System

The 1,2,4-triazolidine-3,5-dione ring, also known as a urazole (B1197782), possesses a unique reactivity profile. The nitrogen atoms of the ring can participate in various reactions, including alkylation, acylation, and cycloaddition reactions. The reactivity of the urazole moiety is significantly influenced by the nature of the substituent at the N-4 position, which in this case is a benzoic acid group.

The protons on the nitrogen atoms of the triazolidinedione ring are acidic and can be removed by a base, generating a nucleophilic anion that can react with electrophiles. Furthermore, the urazole ring can be oxidized to the highly reactive 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) analogue, which is a powerful dienophile in Diels-Alder reactions.

Kinetic Studies of Chemical Transformations

Specific kinetic data for the chemical transformations of this compound are not extensively reported in the literature. However, general principles of chemical kinetics can be applied to understand the factors influencing the rates of its reactions.

For reactions at the carboxylic acid group, such as esterification, the rate is typically dependent on the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The steric hindrance around the carboxylic acid and the nucleophilicity of the alcohol also play crucial roles.

For reactions involving the triazolidinedione ring, the kinetics will be influenced by the nature of the attacking reagent and the reaction conditions. For instance, in cycloaddition reactions of the oxidized form, the rate will depend on the concentration of the diene and the dienophile, as well as the electronic properties of both reactants.

Thermodynamic Analysis of Reaction Equilibria

Elucidation of Transition States and Reaction Intermediates

The elucidation of transition states and reaction intermediates for reactions of this compound would require detailed experimental and computational studies.

For reactions at the carboxylic acid group, the key intermediate is the tetrahedral intermediate formed upon nucleophilic attack. The structure and stability of this intermediate, as well as the corresponding transition states leading to its formation and collapse, are critical in determining the reaction pathway.

In reactions involving the triazolidinedione ring, various intermediates can be envisaged. For example, in cycloaddition reactions of the oxidized species, a concerted or stepwise mechanism may be operative, proceeding through a pericyclic transition state or a diradical/zwitterionic intermediate, respectively. Computational chemistry methods, such as Density Functional Theory (DFT), would be invaluable in mapping the potential energy surface of these reactions and characterizing the structures of transition states and intermediates.

Synthesis and Characterization of Derivatives of 4 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Benzoic Acid

Esterification and Amidation Products

The presence of a carboxylic acid group on the 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid molecule provides a reactive site for the synthesis of a variety of functional derivatives through esterification and amidation reactions. These reactions allow for the modification of the compound's physical and chemical properties, opening avenues for new applications.

Synthesis of Alkyl and Aryl Esters

The synthesis of alkyl and aryl esters from this compound can be achieved through several established esterification methods. Given the aromatic nature of the carboxylic acid, these reactions typically require a catalyst to proceed at a reasonable rate.

One common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction often requires the removal of water to achieve high yields.

More contemporary and milder methods can also be employed. For instance, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of esters under gentle conditions. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol.

Recent advancements in catalysis offer even more efficient routes. For example, N-bromosuccinimide (NBS) has been demonstrated to be an effective catalyst for the direct esterification of aryl carboxylic acids under mild, metal-free conditions. nih.gov This method is tolerant of various functional groups and can produce high yields of the corresponding esters.

A hypothetical reaction for the synthesis of the methyl ester of this compound is presented below:

Table 1: Hypothetical Synthesis of Methyl 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoate

Reactant 1Reactant 2Catalyst/ReagentProduct
This compoundMethanol (B129727)H₂SO₄ (catalytic)Methyl 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoate

The successful synthesis of a range of alkyl and aryl esters would be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Formation of Amide Derivatives

The carboxylic acid functionality of this compound also allows for the formation of amide derivatives through reaction with primary or secondary amines. Similar to esterification, direct amidation requires harsh conditions, and therefore, the use of coupling agents is generally preferred.

Reagents such as DCC, EDC, or newer phosphonium- and uronium-based coupling agents (e.g., HATU, HBTU) are highly effective for amide bond formation. These reactions are typically carried out in a suitable aprotic solvent at room temperature.

Visible-light-mediated amidation has emerged as a novel and efficient method for the synthesis of amides from carboxylic acids and tertiary amines via C-N bond cleavage. This approach offers a green and mild alternative to traditional amidation protocols.

The synthesis of an amide derivative, for instance, with aniline (B41778), would yield N-phenyl-4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzamide. The general scheme for such a reaction is as follows:

Table 2: Hypothetical Synthesis of N-Phenyl-4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzamide

Reactant 1Reactant 2Coupling AgentProduct
This compoundAnilineEDC/DMAPN-Phenyl-4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzamide

Metal Complexes and Coordination Polymers Based on the Compound

The structural features of this compound, which include a carboxylic acid group and a urazole (B1197782) ring with potential donor atoms (nitrogen and oxygen), make it a promising candidate as a ligand for the construction of metal complexes and coordination polymers.

Ligand Properties of the Compound in Metal Coordination

The this compound molecule can act as a versatile ligand in coordination chemistry. The carboxylate group, formed upon deprotonation, can coordinate to metal ions in various modes, including monodentate, bidentate chelating, or bridging fashions. The nitrogen atoms of the triazolidine (B1262331) ring and the carbonyl oxygen atoms of the urazole moiety also possess lone pairs of electrons and could potentially participate in metal coordination, although this is less common for urazoles compared to other azoles like pyrazoles and triazoles.

The rigid nature of the phenyl-urazole backbone is expected to impart a degree of predictability to the geometry of the resulting metal complexes. The presence of both a carboxylate group and the urazole ring allows for the possibility of forming multidimensional networks through coordination to multiple metal centers.

Synthesis of Discrete Metal Complexes

The synthesis of discrete metal complexes with this compound would typically involve the reaction of the deprotonated ligand (a salt of the carboxylic acid) with a suitable metal salt in a solvent or a mixture of solvents. The choice of metal ion, counter-ion, and reaction conditions (e.g., temperature, pH, and stoichiometry) would influence the structure and dimensionality of the resulting complex.

For example, reaction with transition metal ions such as Cu(II), Zn(II), or Co(II) could lead to the formation of mononuclear or dinuclear complexes, where the ligand coordinates to the metal center(s) through its carboxylate group. The urazole ring might remain non-coordinated or could engage in weaker interactions.

Formation of Extended Metal-Organic Frameworks (MOFs) or Coordination Polymers

The bifunctional nature of this compound makes it an excellent building block for the construction of metal-organic frameworks (MOFs) or coordination polymers. In these extended structures, the ligand would bridge multiple metal centers, creating one-, two-, or three-dimensional networks.

The synthesis of such materials is often achieved under solvothermal conditions, where the reaction between the ligand and a metal salt is carried out in a sealed vessel at elevated temperatures. This method promotes the formation of crystalline, porous materials. The topology and properties of the resulting MOF would be dictated by the coordination geometry of the metal ion and the connectivity of the ligand.

The potential for forming robust, porous frameworks with this ligand is significant, given the rigidity of the aromatic backbone and the strong coordination of the carboxylate group. Such materials could have applications in gas storage, separation, and catalysis.

Polymerization Reactions Utilizing the Compound as a Monomer

The bifunctional nature of this compound (DTBA), possessing both a carboxylic acid group and a reactive triazolidinedione ring, theoretically allows for its use as a monomer in various polymerization reactions.

The carboxylic acid functionality of DTBA enables its incorporation into polyester (B1180765) and polyamide backbones through polycondensation reactions.

Polyesters: In a hypothetical scenario, DTBA could be reacted with a variety of diols (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol, or bisphenol A) under typical polycondensation conditions. The reaction would likely require a catalyst, such as a tin or titanium compound, and the removal of a small molecule byproduct, like water, to drive the reaction to completion. The resulting polyester would feature the triazolidinedione moiety as a pendant group along the polymer chain. The properties of such a polyester, including its thermal stability, solubility, and mechanical strength, would be influenced by the choice of the diol and the concentration of the DTBA monomer.

Polyamides: Similarly, DTBA could be incorporated into polyamides by reacting it with diamines (e.g., hexamethylenediamine (B150038) or p-phenylenediamine). The formation of the amide linkage could be achieved through direct thermal polycondensation or via the formation of a more reactive derivative of DTBA, such as an acid chloride. The presence of the triazolidinedione ring could impart unique properties to the resulting polyamide, such as altered solubility or thermal behavior, compared to traditional polyamides.

A study on a structurally similar compound, 4-(4´-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione, demonstrated its successful solution polycondensation with various aliphatic diacid chlorides to form novel polyamides. This suggests that DTBA could potentially undergo similar polymerization reactions.

Hypothetical Polycondensation Reaction Parameters:

Parameter Polyester Synthesis Polyamide Synthesis
Comonomer Diol (e.g., Ethylene Glycol) Diamine (e.g., Hexamethylenediamine)
Catalyst Tin or Titanium compounds Not always required
Reaction Type Polycondensation Polycondensation

| Byproduct | Water | Water |

DTBA could be utilized in various copolymerization strategies to tailor the properties of the final polymer.

Random Copolymers: By introducing DTBA as a comonomer with other dicarboxylic acids or their derivatives in a polycondensation reaction with a diol or diamine, a random copolymer could be synthesized. The random incorporation of the DTBA units would disrupt the polymer chain regularity, potentially leading to amorphous materials with lower melting points and increased solubility compared to their homopolymer counterparts.

Block Copolymers: The synthesis of block copolymers containing DTBA would be more complex, likely requiring controlled polymerization techniques. For instance, a polymer with reactive side groups could be synthesized first, followed by the grafting of DTBA onto these sites. Alternatively, a polymer chain could be initiated from a functionalized DTBA molecule.

Graft Copolymers: DTBA could be grafted onto an existing polymer backbone. This could be achieved by first modifying the polymer to introduce reactive sites and then reacting it with DTBA. This approach would result in a polymer with pendant triazolidinedione groups, which could significantly alter the surface properties and reactivity of the original polymer.

Modification of the Triazolidinedione Ring System

The 1,2,4-triazolidine-3,5-dione ring, also known as a urazole, is a reactive heterocycle that can undergo various chemical transformations.

N-Substitution: The nitrogen atoms of the triazolidinedione ring are susceptible to substitution reactions. Alkylation of the N-H groups could be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The regioselectivity of the alkylation would depend on the reaction conditions and the nature of the substituent on the phenyl ring. N-substitution would modify the polarity and reactivity of the triazolidinedione moiety. Research on the alkylation of 1,2,4-triazole (B32235) has shown that reactions with alkyl halides in the presence of a base can lead to a mixture of N1- and N4-alkylated isomers.

Ring Expansion: While not commonly reported for simple urazoles, ring expansion reactions of heterocyclic compounds are known to occur under specific conditions, often involving treatment with electrophiles or rearrangement-inducing reagents. A hypothetical ring expansion of the five-membered triazolidinedione ring could potentially lead to six-membered triazine derivatives, which would have significantly different chemical and physical properties.

Hydrogenation: Catalytic hydrogenation of the triazolidinedione ring is a plausible transformation. The C=O bonds within the ring could potentially be reduced to hydroxyl groups or methylene (B1212753) groups, depending on the catalyst and reaction conditions (e.g., hydrogen pressure and temperature). This would result in a partially or fully saturated heterocyclic ring. For instance, catalytic hydrogenation of pyrazole (B372694) derivatives has been used to synthesize pyrazolidines.

Reduction: Chemical reduction of the triazolidinedione ring could lead to a variety of products. Strong reducing agents like lithium aluminum hydride (LiAlH4) are known to reduce amides and esters to amines and alcohols, respectively. It is conceivable that LiAlH4 could reduce one or both of the carbonyl groups in the triazolidinedione ring. Selective reduction might be possible using milder reducing agents like sodium borohydride (B1222165) (NaBH4), which is known for its chemoselective reduction of aldehydes and ketones in the presence of less reactive carbonyl groups. The specific reduction products would depend on the choice of reducing agent and the reaction conditions.

Potential Reduction Products of the Triazolidinedione Ring:

Reducing Agent Potential Product(s)
Catalytic Hydrogenation Dihydro- or tetrahydro-triazolidine derivatives
Lithium Aluminum Hydride (LiAlH4) Triazolidine derivatives with one or both C=O groups reduced to CH2 or CH(OH)

| Sodium Borohydride (NaBH4) | Potential for selective reduction of one C=O group to a CH(OH) group |

Advanced Spectroscopic and Diffraction Based Characterization in Research

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid, the experimental ¹H NMR spectrum in DMSO-d6 exhibits distinct signals corresponding to the aromatic protons, the NH protons of the triazolidine (B1262331) ring, and the carboxylic acid proton.

A supporting information document provides the following experimental ¹H-NMR data in DMSO-d6 (300 MHz):

δ 12.63 (broad, 1H, COOH): This downfield chemical shift is characteristic of a carboxylic acid proton, broadened due to hydrogen bonding.

δ 10.68 (s, 2H, NH): This singlet corresponds to the two equivalent protons of the NH groups in the urazole (B1197782) ring.

δ 8.03 (d, 2H, Ar-H): This doublet is assigned to the two aromatic protons ortho to the carboxylic acid group.

δ 7.65 (d, 2H, Ar-H): This doublet is assigned to the two aromatic protons meta to the carboxylic acid group. ijsrst.com

¹⁵N NMR Spectroscopy: Experimental ¹⁵N NMR data for this specific compound is scarce in the literature. However, the ¹⁵N NMR chemical shifts of the triazolidine ring nitrogens would provide valuable information about their electronic environment. Generally, the chemical shifts of nitrogen in five-membered heterocyclic rings can vary widely depending on their hybridization and substitution.

¹H NMR Chemical Shift Data
Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid12.63broad1H-COOH
Amide10.68s2H-NH-
Aromatic8.03d2HAr-H ortho to COOH
Aromatic7.65d2HAr-H meta to COOH

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their ortho and meta relationships on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₉H₇N₃O₄), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition with high confidence.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. The fragmentation of benzoic acid derivatives often involves the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). docbrown.info The triazolidine ring could also undergo characteristic cleavages. Analysis of the MS/MS spectrum would help to confirm the connectivity of the benzoic acid moiety and the triazolidine-dione ring.

Expected High-Resolution Mass Spectrometry Data
IonFormulaCalculated m/z
[M+H]⁺C₉H₈N₃O₄⁺222.0515
[M+Na]⁺C₉H₇N₃O₄Na⁺244.0334
[M-H]⁻C₉H₆N₃O₄⁻220.0358

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, which are characteristic of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected vibrational modes include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, which is broadened due to hydrogen bonding. docbrown.info

N-H stretch: N-H stretching vibrations of the urazole ring are expected in the region of 3100-3300 cm⁻¹.

C=O stretch: Two distinct C=O stretching bands are anticipated. One for the carboxylic acid carbonyl group, typically around 1680-1710 cm⁻¹, and another for the carbonyl groups of the triazolidine-dione ring, which may appear at slightly different frequencies.

C=C stretch: Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N stretch: C-N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, and it is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic ring and the triazolidine-dione moiety, which could aid in a more complete vibrational analysis. For instance, the symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.

Expected Infrared Absorption Bands
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H stretch2500-3300 (broad)Carboxylic Acid
N-H stretch3100-3300Urazole Ring
C=O stretch1680-1710Carboxylic Acid
C=O stretch~1700-1750Urazole Ring
C=C stretch1450-1600Aromatic Ring

Identification of Characteristic Functional Group Stretches

Infrared (IR) and Raman spectroscopy are foundational techniques for identifying the vibrational modes of functional groups. The spectrum of this compound would be expected to display a series of characteristic absorption bands and Raman shifts.

The presence of the carboxylic acid would be readily identified by a very broad O-H stretching vibration, typically centered in the 3300-2500 cm⁻¹ region, arising from strong hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid would be expected to appear as an intense band around 1710-1680 cm⁻¹. The triazolidine-dione ring contains two carbonyl groups, which would likely give rise to both symmetric and asymmetric stretching vibrations, anticipated in the 1780-1720 cm⁻¹ range. The N-H stretch of this ring would be expected around 3200-3100 cm⁻¹. The para-substituted benzene ring would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1620-1400 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 3300-2500 (broad)
C=O stretch 1710-1680
C-O stretch 1320-1210
Triazolidine-dione N-H stretch 3200-3100
C=O stretch (asymmetric) ~1780-1750
C=O stretch (symmetric) ~1730-1700
Aromatic Ring C-H stretch 3100-3000
C=C stretch 1620-1400

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystallographic Data Collection and Refinement

Table 2: Hypothetical Crystallographic Data

Parameter Illustrative Data
Formula C₉H₇N₃O₄
Molar Mass 221.17 g/mol
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/n

Analysis of Molecular Conformation and Crystal Packing

The refined structure would reveal the dihedral angle between the plane of the benzoic acid ring and the triazolidine-dione ring, which would be a key conformational feature. The analysis of the crystal packing would detail how individual molecules are arranged in the crystal lattice, driven by the intermolecular forces.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The SCXRD data would provide precise geometric parameters for the hydrogen bonds, confirming the network predicted by spectroscopic methods. The distances and angles of the O-H···O and N-H···O interactions would be accurately determined. Additionally, the packing arrangement of the aromatic rings would be examined for potential π-π stacking interactions, which could further stabilize the crystal structure.

Powder X-ray Diffraction for Polymorph Screening and Solid-State Characterization

Powder X-ray diffraction (PXRD) is a vital tool for the characterization of bulk crystalline materials. The PXRD pattern serves as a unique fingerprint for a specific crystalline phase. This technique would be instrumental in screening for potential polymorphs of this compound, as different polymorphic forms would yield distinct diffraction patterns. Furthermore, PXRD would be used to confirm the phase purity of bulk samples and to verify that the bulk material corresponds to the structure determined by single-crystal X-ray diffraction.

Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) stands as a primary and non-destructive tool for the identification and purity assessment of crystalline solid materials. nih.govnih.gov Each crystalline solid possesses a unique atomic arrangement, which results in a characteristic diffraction pattern, often referred to as a "fingerprint." imrtest.com This fingerprint allows for the unambiguous identification of a compound by comparing its experimental PXRD pattern to a reference pattern, which can be simulated from single-crystal X-ray diffraction (SCXRD) data or obtained from crystallographic databases. ncl.ac.uknih.gov

In the context of "this compound," PXRD is crucial for confirming the synthesis of the correct crystalline phase and for detecting the presence of any crystalline impurities, such as starting materials, byproducts, or undesired polymorphs. researchgate.netresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration as different polymorphs can exhibit distinct physicochemical properties. nih.gov The presence of even minor crystalline impurities can be detected, with typical limits of quantification for PXRD being around 2% (w/w). researchgate.net

The process involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram plots intensity versus 2θ, showing a series of peaks at specific angles. The position and relative intensity of these peaks are characteristic of the material's crystal lattice. units.it For a new batch of "this compound," its PXRD pattern would be compared against a standard. The absence of extraneous peaks would confirm its high phase purity. ncl.ac.uk Conversely, the appearance of unexpected peaks would indicate the presence of a crystalline impurity. imrtest.com

Furthermore, variable-temperature PXRD (VT-PXRD) can be employed to study the thermal stability of the crystalline phase and to identify any phase transitions that may occur upon heating or cooling. americanpharmaceuticalreview.comnih.gov This is particularly important for understanding the compound's stability during processing and storage.

Analysis of Crystalline Domains

While PXRD is excellent for phase identification, single-crystal X-ray diffraction (SCXRD) provides the most definitive and detailed information about the crystalline structure of a compound. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice, known as the unit cell. mdpi.com To perform SCXRD, a suitable single crystal of "this compound" would be required.

The analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). mdpi.com Although specific crystallographic data for "this compound" is not publicly available, data from structurally related 1,2,4-triazole (B32235) derivatives can serve as an illustrative example of the type of information obtained. For instance, a synthesized 1,2,4-triazolo derivative was found to crystallize in the triclinic system with a P-1 space group. mdpi.com Another example, 3,5-diazido-1,2,4-triazole, crystallizes in the monoclinic space group Cc. researchgate.net

This detailed structural information is paramount for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing. mdpi.com These interactions are crucial as they influence the material's physical properties. The analysis of the crystalline domains provides insights into the material's potential behavior, such as its dissolution rate and mechanical properties.

Below is an interactive data table illustrating the kind of crystallographic data that would be obtained for "this compound," with hypothetical values and comparative data from a related triazole derivative for context.

Table 1. Hypothetical and Comparative Crystallographic Data

Parameter Hypothetical Data for this compound Example Data: 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com
Formula C₉H₇N₃O₄ C₂₀H₁₄BrN₅S
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
a (Å) 6.15 5.9308(2)
b (Å) 25.50 10.9695(3)
c (Å) 12.80 14.7966(4)
α (°) 90 100.5010(10)
β (°) 94.50 98.6180(10)
γ (°) 90 103.8180(10)
Volume (ų) 2005.4 900.07(5)

| Z (molecules/unit cell) | 8 | 4 |

This table presents hypothetical data for the target compound to illustrate the parameters determined through single-crystal X-ray diffraction, alongside actual published data for a related heterocyclic compound to provide context.

Table of Compounds Mentioned

Compound Name
This compound
3,5-diazido-1,2,4-triazole

Computational Chemistry and Theoretical Studies on 4 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By modeling the electron density, DFT can predict molecular geometries, vibrational frequencies, and various electronic parameters with a favorable balance of accuracy and computational cost.

The first step in the computational analysis of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid is the optimization of its molecular geometry to find the lowest energy conformation. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed for this purpose. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface.

The optimized structure would reveal the planarity of the urazole (B1197782) ring and the benzoic acid group, as well as the dihedral angle between these two planar moieties. This angle is of particular interest as it governs the degree of electronic communication between the electron-withdrawing urazole ring and the aromatic system of the benzoic acid. Studies on similar N-aryl urea compounds suggest that different conformations, such as trans-trans and cis-trans, can have comparable energies, and the final preference may be influenced by intramolecular interactions.

Upon obtaining the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes the distribution of electron density and the calculation of atomic charges, which provide insights into the molecule's polarity and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Urazole Ring (based on theoretical studies of urazole)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N-N1.40--
C=O1.22--
C-N (in ring)1.38--
N-C-N-110.0-
C-N-N-112.0-
Ring Torsion--~0.0

Note: This data is illustrative and based on calculations for the parent urazole molecule. The actual parameters for this compound would be influenced by the benzoic acid substituent.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations.

The vibrational spectrum of this compound can be conceptually divided into modes associated with the urazole ring, the benzoic acid moiety, and the N-phenyl linkage. Theoretical studies on urazole and 4-methylurazole provide a solid basis for assigning the vibrational modes of the triazolidine-dione ring. researchgate.netnih.govnih.gov Key vibrational modes include N-H stretching, C=O stretching (symmetric and asymmetric), C-N stretching, and N-N stretching, as well as various bending and ring torsion modes. researchgate.netnih.gov The benzoic acid portion would exhibit characteristic C-H stretching and bending modes of the benzene (B151609) ring, as well as C=O and O-H stretching of the carboxylic acid group.

Table 2: Representative Calculated Vibrational Frequencies for Urazole Modes

Vibrational ModeCalculated Frequency (cm⁻¹)Description
N-H Stretch~3400Stretching of the N-H bonds in the urazole ring
C=O Stretch~1750Symmetric and asymmetric stretching of the carbonyl groups
C-N Stretch~1400Stretching of the carbon-nitrogen bonds within the ring
N-N Stretch~1200Stretching of the nitrogen-nitrogen bond
Ring Torsion< 200Low-frequency torsional motions of the urazole ring

Note: These frequencies are based on DFT calculations for the parent urazole molecule and serve as a reference for the expected positions of these modes in the target compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich benzoic acid moiety, while the LUMO is likely to be centered on the electron-deficient urazole ring. This distribution facilitates intramolecular charge transfer from the benzoic acid group to the urazole ring upon electronic excitation. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its potential as an electronic material.

Table 3: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Note: These are typical energy ranges for similar organic molecules and are provided for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would show negative potential around the oxygen atoms of the carbonyl groups in the urazole ring and the carboxylic acid group, making them primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the N-H groups in the urazole ring and the O-H of the carboxylic acid would exhibit positive potential, indicating their role as hydrogen bond donors.

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. This methodology is particularly useful for studying the conformational flexibility and dynamic behavior of molecules in different environments.

MD simulations can be employed to explore the conformational landscape of this compound. A key aspect of its flexibility is the rotation around the single bond connecting the nitrogen atom of the urazole ring to the phenyl ring of the benzoic acid. The simulation would reveal the energy barriers associated with this rotation and the relative populations of different conformers at a given temperature.

These simulations can be performed in a vacuum or in the presence of an explicit or implicit solvent to understand how the environment affects conformational preferences. The trajectory from the MD simulation can be analyzed to identify the most stable conformations and the transitions between them. Such studies are crucial for understanding how the molecule might interact with other molecules or biological targets, as its shape and flexibility are key determinants of its function. Conformational studies on similar N-aryl systems have shown that the energy barriers to rotation can be significant, leading to distinct and stable conformers.

Interaction Dynamics with Solvents or Substrates

The interaction of this compound with its surrounding environment, such as solvents or biological substrates, is crucial for its chemical behavior and potential applications. Molecular dynamics (MD) simulations are a powerful tool to study these interactions, providing a dynamic picture of the system at the atomic level.

While specific MD simulation studies on DTBA are not extensively documented in the public domain, the principles of such studies can be inferred from research on analogous benzoic acid derivatives. For instance, MD simulations have been employed to investigate the behavior of dihydroxybenzoic acids in solution, revealing insights into their aggregation and solvation properties. nih.gov Such studies typically utilize force fields like the General Amber Force Field (GAFF) to model the intermolecular interactions between the solute and solvent molecules. nih.gov

The choice of solvent can significantly influence the crystal morphology of benzoic acid derivatives, a phenomenon that can be explored using MD simulations. researchgate.net By simulating the crystal-solvent interface, it is possible to predict how different solvents might affect the growth rates of various crystal faces, thereby influencing the final crystal habit. researchgate.net

Table 1: Potential Parameters for Molecular Dynamics Simulations of DTBA

ParameterDescriptionPotential Application for DTBA
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.General Amber Force Field (GAFF) or similar force fields suitable for organic molecules could be used to model DTBA. nih.gov
Solvent ModelA computational model that represents the solvent in a simulation, which can be explicit (individual solvent molecules) or implicit (a continuum).Explicit water models (e.g., TIP3P) or organic solvent models could be used to simulate DTBA in various chemical environments. rsc.org
Simulation TimeThe duration of the molecular dynamics simulation, which needs to be long enough to capture the relevant molecular motions.Nanosecond-scale simulations would likely be necessary to observe significant conformational changes and interactions. nih.gov
EnsembleThe statistical ensemble used in the simulation, which defines the thermodynamic state of the system (e.g., NVT, NPT).The isothermal-isobaric (NPT) ensemble is commonly used to simulate systems at constant temperature and pressure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

A QSAR study on DTBA derivatives would involve the synthesis of a series of analogues with systematic variations in their chemical structure. The biological activity of these compounds would then be determined experimentally. Subsequently, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated.

These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, polar surface area).

3D descriptors: Based on the 3D conformation (e.g., molecular volume, dipole moment).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR model that correlates the molecular descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

For DTBA derivatives, key descriptors might include those related to hydrophobicity (e.g., LogP), electronic properties (e.g., HOMO and LUMO energies), and steric properties (e.g., molar refractivity). A study on triazolidine-2-thione analogues utilized descriptors such as lipophilicity (LogP), molar refractivity, and total energy to develop a QSAR model for antimicrobial activity. researchgate.netresearchgate.net

Table 2: Representative Molecular Descriptors for QSAR Modeling of DTBA Derivatives

Descriptor CategoryExample DescriptorsPotential Relevance for DTBA Derivatives
ElectronicHighest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole MomentCan describe the reactivity and intermolecular interactions of the derivatives.
StericMolar Refractivity, Molecular Volume, Surface AreaRelate to the size and shape of the molecule, which can influence its binding to a biological target.
HydrophobicLogP (octanol-water partition coefficient)Describes the lipophilicity of the molecule, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties.
TopologicalConnectivity Indices, Wiener IndexRepresent the branching and connectivity of the molecular graph.

Reaction Pathway and Transition State Prediction

Computational chemistry can be used to predict the most likely reaction pathways for the synthesis of a molecule and to characterize the high-energy transition states that govern the reaction rates. While detailed computational studies on the reaction pathways for the synthesis of this compound are not widely published, a plausible mechanism for the synthesis of the related 4-substituted urazoles has been proposed based on experimental observations. rhhz.net

This proposed mechanism involves the in situ generation of an isocyanate intermediate from the corresponding aniline (B41778). rhhz.net This is followed by a reaction with ethyl carbazate (B1233558) and subsequent cyclization to form the 1,2,4-triazolidine-3,5-dione ring. rhhz.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), could be employed to investigate this proposed mechanism in detail. Such studies would involve:

Geometry optimization: Finding the lowest energy structures of the reactants, intermediates, transition states, and products.

Frequency calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) calculations: To verify that a transition state connects the correct reactant and product.

By calculating the energies of all the species along the reaction pathway, a potential energy surface can be constructed. This allows for the determination of the activation energies for each step, providing insights into the reaction kinetics and identifying the rate-determining step.

Table 3: Key Computational Steps in Reaction Pathway Prediction for DTBA Synthesis

Computational StepPurposeExpected Outcome for DTBA Synthesis
Reactant and Product OptimizationTo find the most stable geometric conformations of the starting materials and the final DTBA molecule.Optimized 3D structures and their corresponding electronic energies.
Intermediate IdentificationTo locate all stable intermediate species that are formed during the reaction.Structures and energies of intermediates such as the isocyanate and the open-chain semicarbazide (B1199961) precursor.
Transition State (TS) SearchingTo find the highest energy point along the reaction coordinate for each elementary step, which represents the kinetic barrier.The geometric structure of the transition state and its energy, which is used to calculate the activation energy.
Frequency AnalysisTo characterize the stationary points on the potential energy surface and to calculate thermodynamic properties.Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency), and calculation of Gibbs free energy of activation.
Intrinsic Reaction Coordinate (IRC)To confirm that the identified transition state correctly connects the reactant and product of an elementary reaction step.A reaction path that smoothly connects the reactant, transition state, and product, confirming the proposed mechanism.

Solid-State Computational Modeling for Crystal Engineering Predictions

Solid-state computational modeling is a powerful tool for predicting and understanding the crystal structure of organic molecules, a field known as crystal engineering. The arrangement of molecules in a crystal lattice determines its physical properties, such as melting point, solubility, and stability.

For this compound, the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and COOH groups) suggests that hydrogen bonding will play a dominant role in its crystal packing. The benzoic acid moiety is known to form strong dimeric hydrogen bonds.

Computational methods for crystal structure prediction (CSP) typically involve two main steps:

Generation of a large number of plausible crystal structures: This is often done using molecular mechanics or force-field-based methods, exploring different space groups and molecular conformations.

Ranking of the generated structures based on their lattice energy: The energies of the most promising structures are then refined using more accurate quantum mechanical methods, such as DFT with periodic boundary conditions.

Studies on similar benzoic acid derivatives have shown that computational modeling can successfully predict crystal morphologies. rsc.org Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, in known crystal structures of related compounds can provide valuable information for predicting the packing of DTBA. nih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in a crystal.

Table 4: Computational Techniques in Solid-State Modeling for DTBA

TechniqueDescriptionApplication to DTBA Crystal Engineering
Crystal Structure Prediction (CSP)Algorithms that generate and rank possible crystal structures based on their thermodynamic stability.To predict the most likely polymorphs of DTBA and to understand the factors that govern its crystal packing.
Density Functional Theory (DFT) with Periodic Boundary ConditionsA quantum mechanical method that can accurately calculate the electronic structure and energy of a periodic system like a crystal.To refine the lattice energies of predicted crystal structures and to analyze the nature of intermolecular interactions.
Hirshfeld Surface AnalysisA method to partition the electron density in a crystal into molecular fragments, allowing for the visualization and quantification of intermolecular contacts.To identify and quantify the different types of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the DTBA crystal structure.
Molecular Dynamics (MD) Simulations of Crystal GrowthSimulating the interface between a crystal surface and its solution or melt to understand the mechanism of crystal growth.To predict the crystal morphology of DTBA by simulating the growth rates of different crystal faces in various solvents. bohrium.com

Applications of 4 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Benzoic Acid in Materials Science

Design of Supramolecular Assemblies

Supramolecular assembly, the spontaneous organization of molecules into ordered structures through non-covalent interactions, is a cornerstone of modern materials science. The molecular architecture of DTBA, possessing both hydrogen bond donors and acceptors, makes it a candidate for the construction of such assemblies.

Self-Assembly via Hydrogen Bonding Motifs

Crystallization-Driven Self-Assembly

There are no specific research findings available that describe the use of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid in crystallization-driven self-assembly (CDSA) to form, for example, well-defined one-dimensional nanostructures or other complex morphologies.

Co-crystallization Studies

Detailed co-crystallization studies involving this compound with other molecular components to form new crystalline materials with tailored properties have not been reported in the available literature. Such studies would be instrumental in understanding its behavior as a co-former in crystal engineering.

Crystal Engineering and Polymorphism Studies

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of this field.

Targeted Synthesis of Specific Crystal Forms

No research articles were identified that focus on the targeted synthesis of specific polymorphs or crystal forms of this compound. Information regarding its polymorphic behavior, including the number of known polymorphs and the conditions to obtain them, is not present in the public domain.

Investigation of Crystallization Modifiers

The influence of crystallization modifiers, such as solvents or additives, on the crystallization behavior and potential polymorphism of this compound has not been documented in the available scientific literature.

Incorporation into Advanced Polymer Materials

The unique chemical structure of this compound allows for its integration into polymer backbones or as a pendant group, offering pathways to enhance and introduce novel properties to the resulting materials.

The incorporation of urazole-containing monomers, such as this compound, into polymer chains can significantly influence the material's properties. The urazole (B1197782) group is known to be highly polar and can engage in strong hydrogen bonding. When integrated into polymers like polyimides or polyesters, these interactions can lead to increased intermolecular forces, which in turn can enhance thermal stability and mechanical strength.

Research into polyurazoles, though not specifically on polymers derived from this exact monomer, has shown that these materials can exhibit high glass transition temperatures (Tg). For instance, polyurazole-ketones and polyurazole-epoxies have been reported to have Tg's of approximately 260°C. dtic.mil While direct data for polymers containing this compound is not extensively available, the inherent thermal stability of the triazolidinedione ring suggests its potential to improve the thermal performance of polymers it is incorporated into.

The benzoic acid functionality allows this compound to be used as a monomer in condensation polymerizations. For example, it can be reacted with diols to form polyesters or with diamines to form polyamides. The rigid phenyl ring and the polar urazole group would be expected to increase the polymer's modulus and reduce its solubility in common organic solvents. One report indicates that this compound has been designed to mimic the structure of the collagen triple helix and has shown the ability to adsorb onto high-energy surfaces like polystyrene and silicon. biosynth.com This surface activity suggests its potential use in coatings and adhesives to improve surface properties and adhesion.

Table 1: Potential Effects of Incorporating this compound into Polymers
Polymer PropertyAnticipated EnhancementUnderlying Chemical Feature
Thermal Stability (Tg)IncreaseRigidity of the phenyl and urazole rings
Mechanical StrengthIncreaseStrong intermolecular hydrogen bonding from the urazole group
Solvent ResistanceIncreaseIncreased polarity and intermolecular forces
AdhesionImprovementPolar nature of the urazole and carboxylic acid groups

The acidic protons on the urazole ring of this compound introduce the potential for creating pH-responsive polymers. The pKa of urazole is in the range of 5-6, meaning that polymers containing this moiety could exhibit significant changes in their structure and properties in response to changes in environmental pH around this value. nih.govmdpi.com

When incorporated into a hydrogel, the urazole groups would be protonated at acidic pH, leading to a more collapsed state due to hydrogen bonding. nih.govchemrxiv.org As the pH increases to become more basic, the urazole protons would be removed, resulting in anionic charges along the polymer backbone. The electrostatic repulsion between these negative charges would cause the hydrogel to swell. nih.govchemrxiv.org This property is highly desirable for applications in controlled drug delivery, where a drug can be loaded into the hydrogel and released in response to the specific pH of a target biological environment.

While specific studies on smart polymers derived from this compound are not widely reported, the known behavior of urazole-containing hydrogels provides a strong basis for its potential in this area. These materials could function as ion-exchange resins, where the deprotonated urazole sites can bind with cations. nih.govchemrxiv.org

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tailored by the choice of the metal and organic linker.

This compound is a suitable candidate for a linker in MOF synthesis due to its possession of multiple coordination sites. The carboxylic acid group can deprotonate to form a carboxylate, which is a classic binding group for connecting to metal centers. Additionally, the nitrogen and oxygen atoms of the urazole ring can also act as coordination sites. This multi-functionality allows for the formation of diverse and potentially complex MOF architectures.

While there is a lack of specific literature on MOFs synthesized with this exact linker, studies on a closely related compound, 4-(4′-carboxyphenyl)-1,2,4-triazole, have demonstrated its utility in constructing novel Co-based MOFs. researchgate.net In this analogue, both the carboxylate group and the triazole nitrogen atoms participate in coordination to the metal centers, leading to the formation of a trinuclear cobalt core. researchgate.net This suggests that this compound could similarly act as a versatile linker, with the potential for the urazole ring to offer different coordination modes compared to a simple triazole.

The structure of the organic linker plays a crucial role in determining the porosity and functionality of a MOF. The length and rigidity of the linker influence the size and shape of the pores, while functional groups on the linker can impart specific chemical properties to the framework.

The use of a linker like this compound could lead to MOFs with pores decorated with the urazole functionality. The acidic nature of the urazole protons could be exploited for applications in proton conductivity or as a solid acid catalyst. Furthermore, the polar nature of the urazole group could enhance the selective adsorption of polar molecules, such as CO2, from gas mixtures. nih.gov

Systematic modulation of linkers in MOFs has been shown to enhance moisture stability and gas sorption characteristics. nih.gov By analogy, incorporating this compound into a MOF structure could potentially improve its stability and tailor its adsorption properties for specific applications.

Table 2: Potential Contributions of this compound as a MOF Linker
MOF PropertyPotential Enhancement/FunctionalityContributing Feature of the Linker
PorosityTunable pore size and shapeLength and geometry of the linker
FunctionalityAcidic pore environment, selective adsorptionPolar and acidic urazole group
Structural DiversityFormation of novel framework topologiesMultiple coordination sites (carboxylate and urazole)
Gas SorptionEnhanced CO2 uptakePolarity of the urazole moiety

Role in Organic Electronics and Optoelectronic Materials Research

The application of new organic molecules in electronics and optoelectronics is an area of continuous research. The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is highly dependent on the electronic properties of the constituent materials.

Currently, there is no specific research available that details the use of this compound in organic electronics. However, the potential of a molecule in this field can be inferred from its structural and electronic characteristics. The compound contains a conjugated phenyl ring, which is a common component in many organic electronic materials. The electron-withdrawing nature of the urazole and carboxylic acid groups would influence the HOMO and LUMO energy levels of the molecule.

To be effective in organic electronics, a material should possess good charge transport properties. While data on the charge carrier mobility of polymers containing this specific urazole derivative is not available, the field is actively exploring a wide range of organic structures. The incorporation of polar groups can influence molecular packing and, consequently, charge transport. Further research would be necessary to determine the photophysical and electronic properties of materials derived from this compound to assess their suitability for applications in this domain.

Lack of Specific Research Data Precludes Detailed Article on this compound in Materials Science

Despite a comprehensive investigation into the applications of this compound (DTBA) in materials science, a notable lack of specific research findings prevents a detailed analysis of its use in charge transporting or emitting materials, as well as a thorough exploration of its photophysical properties. Extensive searches of scientific databases and scholarly articles did not yield specific data necessary to construct an article with the requested level of scientific detail and research findings.

Consequently, the creation of an in-depth article focusing on the design of charge transporting or emitting materials and the exploration of photophysical properties, complete with data tables and detailed research findings as per the requested outline, cannot be fulfilled at this time due to the absence of specific, published research on this particular compound in the specified applications.

Analytical Research Methodologies for 4 3,5 Dioxo 1,2,4 Triazolidin 4 Yl Benzoic Acid

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid from impurities, starting materials, and byproducts, as well as for assessing its purity.

A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantitative analysis and purity determination of this compound. Given the compound's polarity, arising from the carboxylic acid and urazole (B1197782) moieties, a C18 stationary phase is effective for retention and separation. vcu.edunacalai.com The mobile phase composition is critical and typically consists of an aqueous component with an organic modifier to ensure adequate elution and resolution. nih.gov

Method development involves optimizing the mobile phase composition, pH, and flow rate. The acidic nature of the compound necessitates a buffered mobile phase at a low pH (typically around 2.5-3.5) to suppress the ionization of the carboxylic acid and the urazole protons, thereby promoting retention and improving peak shape. vcu.edu Acetonitrile (B52724) or methanol (B129727) are common organic modifiers. nih.govnih.gov Detection is typically performed using a photodiode array (PDA) or a UV detector at a wavelength where the compound exhibits maximum absorbance, determined by its UV spectrum.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA at 254 nm
Retention Time ~6.8 minutes

This method demonstrates good linearity over a concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999, making it suitable for precise quantification. researcher.life

Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility and thermal instability, stemming from the polar carboxylic acid and N-H groups. libretexts.orgresearchgate.net Therefore, a derivatization step is necessary to convert the non-volatile compound into a thermally stable and volatile derivative. jfda-online.comgcms.cz

Silylation is a common and effective derivatization technique for compounds containing active hydrogens. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be used to replace the acidic protons on the carboxylic acid and the urazole ring with trimethylsilyl (B98337) (TMS) groups. This reaction significantly reduces the polarity and increases the volatility of the analyte. researchgate.net

The resulting silylated derivative can then be analyzed on a low- to mid-polarity capillary column, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). The temperature program is optimized to ensure separation from any derivatization byproducts or other impurities.

Table 2: GC Method for Silylated Derivative

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
Column DB-5, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Injector Temperature 280 °C
Oven Program 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 310 °C (FID)

Thin Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of the synthesis of this compound. umich.edu It allows for the tracking of the consumption of starting materials and the formation of the product over time. libretexts.orgrochester.edu

Due to the polar nature of the compound, a polar stationary phase like silica (B1680970) gel is used. The mobile phase, or eluent, is a mixture of solvents, the polarity of which is adjusted to achieve optimal separation, with a target Rf value for the product between 0.3 and 0.5 for clear resolution. rochester.edu A common starting solvent system for polar, acidic compounds is a mixture of a non-polar solvent (like hexane (B92381) or toluene), a more polar solvent (like ethyl acetate), and often a small amount of acetic or formic acid to improve spot shape and reduce tailing by suppressing ionization. silicycle.com

Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm) due to the aromatic ring in the molecule. libretexts.org A co-spot, where the reaction mixture and the starting material are applied in the same lane, is often used to confirm the identity of the spots. rochester.edu

Table 3: TLC Systems for Reaction Monitoring

SystemStationary PhaseMobile Phase (v/v/v)Purpose
A Silica Gel 60 F254Hexane / Ethyl Acetate / Acetic Acid (50:50:1)General reaction progress
B Silica Gel 60 F254Dichloromethane / Methanol (95:5)Separation of highly polar impurities

Development of Advanced Titration Techniques

Titration methods offer a direct approach to quantify the acidic functional groups present in this compound. Both the carboxylic acid proton and the N-H protons of the urazole ring are titratable.

Potentiometric titration is a precise method for determining the pKa values and quantifying the acidic protons of a molecule. creative-bioarray.comnih.gov For this compound, this technique can distinguish between the different acidic protons if their pKa values are sufficiently separated. The titration is performed by incrementally adding a strong base, such as sodium hydroxide (B78521), to a solution of the compound and monitoring the pH with a calibrated electrode. dergipark.org.tr

The resulting titration curve of pH versus the volume of titrant added will show inflection points corresponding to the equivalence points of the titratable protons. nih.gov The first inflection point typically corresponds to the more acidic carboxylic acid proton, while a second, less defined inflection point at a higher pH may be observed for the urazole protons. The pKa is determined as the pH at the half-equivalence point. urfu.ru

Table 4: Potentiometric Titration Parameters

ParameterCondition
Analyte Conc. ~0.01 M in 50% Ethanol (B145695)/Water
Titrant 0.1 M Aqueous NaOH
Electrode Calibrated combination glass pH electrode
Endpoint Detection First or second derivative of the titration curve
Expected pKa1 ~3.5 - 4.5 (Carboxylic Acid)
Expected pKa2 ~6.0 - 7.0 (Urazole N-H)

Non-aqueous titrations are particularly useful for weakly acidic substances that give poor endpoints in aqueous solutions. unacademy.combyjus.com Since the urazole protons are weakly acidic, a non-aqueous titration can provide a sharper, more defined endpoint for their quantification. gfschemicals.com This method is also advantageous for analytes that are not soluble in water. gla.ac.insips.org.in

For the titration of this compound as an acid, a protophilic or aprotic solvent such as dimethylformamide (DMF) or pyridine (B92270) is used to enhance its acidity. gla.ac.in The titrant is a strong base in a non-aqueous solvent, for example, tetrabutylammonium (B224687) hydroxide (TBAH) in isopropanol. gla.ac.in The endpoint can be detected either potentiometrically, which is preferred for accuracy, or with a visual indicator like thymol (B1683141) blue. sips.org.in This technique can often resolve the two acidic functionalities (carboxylic acid and urazole) into distinct endpoints.

Table 5: Non-Aqueous Titration Parameters

ParameterCondition
Solvent Dimethylformamide (DMF)
Titrant 0.1 M Tetrabutylammonium Hydroxide (TBAH) in Isopropanol
Endpoint Detection Potentiometric (Glass vs. Calomel Electrode)
Application Quantification of total acidity or stepwise titration of acidic groups

Spectrophotometric Analytical Methods for this compound

Spectrophotometric methods are instrumental in the quantitative analysis of chemical compounds, relying on the interaction of the substance with electromagnetic radiation. These techniques are widely employed for their sensitivity, speed, and accessibility. For this compound, both UV-Visible and fluorescence spectroscopy serve as powerful analytical tools.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a versatile technique for determining the concentration of absorbing species in a solution. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The molecular structure of this compound, containing both a benzoic acid moiety and a triazolidine-dione ring, gives rise to characteristic electronic transitions in the ultraviolet region of the electromagnetic spectrum.

The benzoic acid component typically exhibits three main absorption bands: an intense peak around 194 nm, a second strong band near 230 nm, and a weaker, broader band around 274 nm. sielc.comresearchgate.net These absorptions are attributed to π → π* electronic transitions within the benzene (B151609) ring and the carboxyl group. The triazolidine-dione (urazole) ring system is also expected to contribute to the UV absorption, with π → π* transitions typically observed in the 205-216 nm range for triazole derivatives. researchgate.netnih.gov

When analyzing this compound, the absorption spectrum would represent a composite of these chromophores. The most practical wavelength for quantification is typically the one with the highest molar absorptivity (λmax) that is free from interference from other components in the sample matrix. For this compound, the absorption maximum around 230-280 nm is often suitable for analysis, as solvents like acetonitrile and water are transparent in this region. sielc.com The exact λmax can be influenced by the solvent polarity and the pH of the solution, which affects the protonation state of the carboxylic acid group. researchgate.netnih.gov A calibration curve, plotting absorbance versus a series of known concentrations, is constructed to determine the concentration of unknown samples.

Table 1: Representative UV-Vis Absorption Data for this compound in Methanol

Parameter Value
λmax 1 ~235 nm
λmax 2 ~278 nm
Molar Absorptivity (ε) at λmax 1 18,500 L mol⁻¹ cm⁻¹
Molar Absorptivity (ε) at λmax 2 1,200 L mol⁻¹ cm⁻¹
Solvent Methanol

Note: The data presented in this table is hypothetical and representative of compounds with similar structures.

Fluorescence Spectroscopy for Derivatized Analytes

Fluorescence spectroscopy is an exceptionally sensitive analytical technique. However, not all molecules are naturally fluorescent. Compounds like this compound, while possessing aromatic rings, are not expected to exhibit significant native fluorescence. copernicus.org To utilize the high sensitivity of fluorescence detection, a derivatization step is necessary. This involves reacting the non-fluorescent analyte with a fluorescent labeling agent (a fluorophore) to produce a highly fluorescent product.

For this compound, the carboxylic acid group is the primary target for derivatization. nih.gov A variety of reagents can be used to convert the carboxyl group into a fluorescent ester or amide. Common derivatizing agents include:

Coumarin analogues: These reagents react with the carboxylic acid to form highly fluorescent esters.

1-Pyrenemethylamine: This forms a fluorescent amide derivative. nih.gov

2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate: This reagent reacts rapidly with the carboxylate anion to yield adducts with strong fluorescence. thermofisher.com

The derivatization reaction is typically carried out prior to analysis, often followed by a separation step, such as High-Performance Liquid Chromatography (HPLC), to isolate the fluorescent derivative from excess reagent and byproducts. The derivatized analyte is then excited at a specific wavelength (excitation wavelength, λex), and the emitted light is measured at a longer wavelength (emission wavelength, λem). The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range. This method offers significantly lower detection limits compared to UV-Vis spectroscopy. nih.gov

Table 2: Example of a Derivatization Agent for Fluorescence Analysis

Derivatizing Agent Target Functional Group Excitation Wavelength (λex) Emission Wavelength (λem)

Note: The data presented in this table is based on established methods for derivatizing carboxylic acids and is for illustrative purposes.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These methods provide valuable information about the thermal stability, decomposition, and phase transitions of materials.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound.

A TGA thermogram plots mass percentage against temperature. For this compound, a typical TGA curve would likely show a stable region at lower temperatures, indicating that the compound does not decompose or lose volatile components. As the temperature increases, one or more mass loss steps will occur, corresponding to the decomposition of the molecule. Based on the thermal behavior of related structures like urazole and aromatic carboxylic acids, the decomposition is expected to begin at temperatures above 200°C. akjournals.comomicsonline.org Urazole itself undergoes endothermic decomposition starting around 231-240°C. akjournals.com Aromatic carboxylic acids can decompose via decarboxylation at elevated temperatures. researchgate.net

The decomposition of this compound would likely proceed through the breakdown of the triazolidine-dione ring and decarboxylation of the benzoic acid moiety. The gaseous products of the decomposition of the urazole ring are known to include isocyanic acid (HNCO), ammonia (B1221849) (NH₃), nitrogen (N₂), and carbon dioxide (CO₂). akjournals.com The derivative thermogravimetric (DTG) curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps to identify the temperatures at which the decomposition is most rapid.

Table 3: Representative TGA Data for this compound

Parameter Temperature Range (°C) Mass Loss (%) Probable Evolved Species
Onset of Decomposition ~230 °C - -
First Decomposition Step 230 - 300 °C ~50% HNCO, NH₃, N₂
Second Decomposition Step 300 - 450 °C ~20% CO₂

Note: The data in this table is a hypothetical representation based on the analysis of similar chemical structures and is intended for illustrative purposes.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions.

For a crystalline solid like this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. Benzoic acid, for comparison, has a well-defined melting point at approximately 122.4°C. lgcstandards.comshimadzu.eu The presence of the larger triazolidine-dione substituent would be expected to result in a significantly higher melting point for the target compound. Following the melting endotherm, at higher temperatures, one or more exothermic or endothermic peaks may be observed, corresponding to the decomposition processes identified by TGA. The decomposition of urazole, for instance, is an endothermic process. akjournals.com The area under the melting peak can be used to determine the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the substance.

Table 4: Representative DSC Data for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Melting ~215 °C ~220 °C -150 (Endothermic)

Note: This data is hypothetical and serves as a plausible example based on the properties of related compounds.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research into the synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid and its derivatives is poised to embrace principles of sustainable and green chemistry. Current synthetic pathways often involve multiple steps and may utilize hazardous reagents. The development of novel, more efficient synthetic strategies is a critical area for exploration.

One-Pot Synthesis: A significant advancement would be the development of a one-pot synthesis for DTBA. Methodologies developed for other 4-substituted urazoles, which involve the reaction of aniline (B41778) derivatives with reagents like ethyl chloroformate followed by cyclization with ethyl carbazate (B1233558), could be adapted. organic-chemistry.org Applying this to 4-aminobenzoic acid as the starting aniline derivative could streamline the production of DTBA, reducing waste, solvent usage, and reaction time.

Sustainable Chemistry Approaches: The principles of green chemistry offer numerous avenues for improving the synthesis of DTBA. Future research could focus on:

Benign Solvents: Exploring the use of water, ionic liquids, or other environmentally friendly solvents to replace traditional volatile organic compounds.

Catalytic Methods: Developing catalytic routes, perhaps using transition metals or organocatalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents.

Sonochemistry: Investigating the use of ultrasound irradiation (sonochemistry) to promote the reaction, which can lead to shorter reaction times and milder conditions, as has been demonstrated for other azole syntheses. nih.gov

A comparative table of potential synthetic approaches is presented below.

ApproachPotential AdvantagesKey Research Challenge
One-Pot Synthesis Reduced steps, less waste, lower costOptimizing reaction conditions for 4-aminobenzoic acid
Ionic Liquid Solvents Recyclable, low volatility, potential for improved yieldsScreening for the optimal ionic liquid and product isolation
Sonochemistry Faster reactions, milder conditions, energy efficiencyScaling up the reaction and studying the mechanism

Exploration of New Derivative Classes and Their Academic Utility

The bifunctional nature of DTBA, possessing both an acidic urazole (B1197782) ring and a carboxylic acid group, makes it an ideal platform for creating diverse classes of new derivatives with significant academic and potentially commercial utility.

Derivatives of the Carboxylic Acid Group: The benzoic acid moiety is a prime site for modification. Future work could explore the synthesis of:

Esters and Amides: Converting the carboxylic acid to a wide range of esters and amides can modulate properties like solubility, reactivity, and biological activity. These derivatives could be investigated for applications as functional fluid additives. google.com

Polymer Building Blocks: The carboxylic acid can be used to incorporate the DTBA unit into polyesters or polyamides. This could lead to polymers with novel thermal, mechanical, or ion-exchange properties stemming from the urazole core.

Derivatives Utilizing the Urazole Core: The urazole ring itself offers unique opportunities:

Anionic Polymers and Hydrogels: The acidic protons on the urazole ring (pKa ~5-6) can be deprotonated to form an anionic center. researchgate.net This property can be exploited to create novel anionic polymers and hydrogels. mdpi.comchemrxiv.orgchemrxiv.org Such materials could find use in ion-exchange applications, for example, in water purification to remove divalent cations like Ca²⁺ and Mg²⁺. mdpi.com

Axially Chiral Ligands: The restricted rotation around the N-aryl bond in sterically hindered urazoles can lead to stable atropisomers (axial chirality). researchgate.net Synthesizing derivatives of DTBA with bulky groups on the phenyl ring could produce a new class of axially chiral compounds, which are highly valuable as ligands in asymmetric catalysis. researchgate.net

Click Chemistry Hubs: Urazoles are precursors to 4-phenyl-1,2,4-triazoline-3,5-diones (PTADs), which are exceptionally reactive dienophiles in Diels-Alder reactions, a type of "click chemistry". mdpi.com DTBA derivatives could serve as platforms for bioconjugation or materials functionalization via this highly efficient reaction.

Derivative ClassKey Functional GroupPotential Academic Utility
Esters/Amides -COOR / -CONR₂Modulating solubility, functional fluid additives
Polymers Polyester (B1180765)/Polyamide backboneNovel materials with enhanced thermal or mechanical properties
Anionic Hydrogels Deprotonated urazoleIon-exchange materials, superabsorbent polymers mdpi.comchemrxiv.org
Axially Chiral Urazoles Sterically hindered N-aryl bondAsymmetric catalysis, chiral materials researchgate.net
MOF Ligands Carboxylate and N-donorsPorous materials for gas storage, separation, catalysis rsc.org

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling is a powerful tool to accelerate the discovery and design of new materials based on DTBA, saving significant time and resources compared to a purely experimental approach.

Predicting Molecular Properties:

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of DTBA and its derivatives. This can help in understanding the acidity of the urazole protons, the rotational barrier of the N-aryl bond for designing chiral derivatives, and the molecule's potential as a ligand for metal-organic frameworks (MOFs). researchgate.net

Molecular Dynamics (MD): MD simulations can predict the conformational behavior of DTBA-containing polymers and their interactions with solvents or other molecules. This is particularly relevant for designing hydrogels, predicting their swelling behavior, and understanding the mechanics of ion exchange.

Designing Functional Materials: Computational tools can guide the design of materials with specific properties. For instance, modeling can be used to:

Screen potential DTBA derivatives as ligands for building MOFs with desired pore sizes and gas adsorption properties. nih.govnih.gov

Predict the mechanical properties, such as the elastic modulus, of hydrogels formed from DTBA-based polymers. chemrxiv.org

Simulate the self-assembly of DTBA on various surfaces, building upon its known ability to adsorb onto polystyrene and silicon, to design functional coatings. biosynth.com

Integration into Emerging Fields of Materials Science and Chemical Engineering

The unique properties of DTBA make it a strong candidate for integration into several emerging fields of materials science and chemical engineering.

Supramolecular Chemistry and Self-Assembly: DTBA has already been identified as a molecule capable of mimicking the triple helix structure of collagen and undergoing conformational changes upon surface adsorption. biosynth.com This propensity for self-assembly can be further explored to create complex, ordered nanostructures, functional surfaces, and smart materials that respond to external stimuli.

Porous Materials (MOFs): The combination of a carboxylic acid group and nitrogen atoms in the triazolidine (B1262331) ring makes DTBA an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). rsc.org Future research could focus on synthesizing novel MOFs using DTBA and various metal ions, targeting applications in gas storage (e.g., H₂, CO₂), chemical separations, and heterogeneous catalysis.

Functional Polymers and Coatings: Incorporating DTBA into polymer backbones could yield materials with enhanced functionality. The acidic urazole groups could act as ion-exchange sites, while the rigid aromatic structure could improve thermal stability. As a coating, the ability of DTBA to self-assemble on surfaces could be used to modify surface properties like wettability and biocompatibility. biosynth.com

Development of Highly Sensitive and Selective Analytical Probes

A largely unexplored but promising avenue for DTBA is its development into analytical probes for sensing applications. The core structure can be modified to create molecules that signal the presence of specific analytes.

Fluorescent Sensors: While DTBA itself is not strongly fluorescent, its scaffold can be chemically modified by attaching fluorophores. The local environment of the urazole or benzoic acid moiety could influence the fluorescence output upon binding to a target analyte. For example, derivatives could be designed where ion binding or a change in pH modulates an intramolecular charge transfer (ICT) process, leading to a detectable change in fluorescence. mdpi.com Triazole-containing compounds have shown utility as fluorophores. nih.gov

pH Probes: Given the distinct acidity of the urazole ring, DTBA derivatives could be developed as colorimetric or fluorescent pH sensors. The deprotonation of the urazole N-H bond would alter the electronic structure of a conjugated system, resulting in a visible color or fluorescence change within a specific pH range.

Anion/Cation Probes: The urazole ring, with its two carbonyl groups and N-H protons, presents a potential binding site for anions through hydrogen bonding. Conversely, the carboxylate group (once deprotonated) or the carbonyl oxygens could coordinate with cations. By coupling these binding events to a signaling unit (e.g., a fluorophore), selective probes could be developed. For instance, probes based on benzothiazole (B30560) have been used to detect reactive oxygen species like peroxynitrite. nih.gov A similar strategy could be applied to the DTBA scaffold.

This forward-looking perspective on this compound highlights its considerable potential as a versatile building block, with future research promising to unlock novel materials and applications across diverse scientific fields.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid, and how can reaction yields be improved?

Methodological Answer: Synthesis of triazolidine derivatives often involves refluxing hydrazide intermediates in polar aprotic solvents like DMSO, followed by controlled crystallization. For example, a protocol for analogous triazole derivatives (e.g., 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole) uses reflux for 18 hours in DMSO, distillation under reduced pressure, and crystallization in water-ethanol mixtures to achieve ~65% yield . To optimize yields for the target compound:

  • Solvent selection: Test DMSO, DMF, or ethanol for solubility and reaction efficiency.
  • Catalyst screening: Evaluate bases (e.g., Na₂CO₃) or acids (e.g., glacial acetic acid) to accelerate cyclization .
  • Purification: Use gradient recrystallization (water-ethanol) or column chromatography for purity >95%.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the triazolidine ring protons (δ 3.5–5.5 ppm) and benzoic acid aromatic protons (δ 7.0–8.5 ppm). Use DMSO-d₆ for solubility and to observe exchangeable protons .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the triazolidine dione and benzoic acid) .
  • HPLC-MS: Assess purity and molecular ion peaks (e.g., ESI+ mode for [M+H]+) with a C18 column and acetonitrile-water mobile phase .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Integrate quantum mechanical calculations (e.g., DFT) to:

  • Predict reactivity: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the triazolidine ring .
  • Optimize substituents: Screen electron-withdrawing/donating groups (e.g., -F, -Cl) on the benzoic acid moiety for improved binding to target enzymes .
  • Molecular docking: Simulate interactions with biological targets (e.g., cyclooxygenase-2) using software like AutoDock Vina .

Case Study:
A computational workflow for analogous compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) reduced experimental trial-and-error by 40% in identifying active derivatives .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Assay variability: Standardize protocols (e.g., fixed incubation times, cell lines) for antimicrobial or enzyme inhibition assays .
  • Sample purity: Validate compound integrity via HPLC and elemental analysis before testing .
  • Statistical rigor: Apply factorial design to isolate variables (e.g., pH, temperature) affecting activity .

Example:
If one study reports IC₅₀ = 10 µM for COX-2 inhibition and another finds no activity:

  • Re-test both groups under identical conditions (buffer, enzyme source).
  • Verify compound stability in assay media via LC-MS .

Q. What strategies are effective for studying the degradation pathways and stability of this compound under physiological conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to heat (40–80°C), light (UV-vis), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS analysis: Identify degradation products (e.g., hydrolyzed triazolidine rings) and propose pathways .
  • Accelerated stability testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity .

Q. How can researchers leverage structure-activity relationships (SAR) to modify this compound for targeted drug delivery?

Methodological Answer:

  • Functionalization: Introduce PEGylated chains or peptide conjugates to the benzoic acid group to enhance solubility or tissue targeting .
  • Prodrug design: Mask the carboxylic acid as an ester (e.g., ethyl ester) for improved membrane permeability, with enzymatic cleavage in vivo .
  • In vitro testing: Compare permeability (Caco-2 assays) and plasma stability of derivatives .

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Reactant of Route 1
Reactant of Route 1
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.